molecular formula C14H12Cl2N4OS B2987570 2-{[(2,5-Dichlorophenyl)methyl]sulfanyl}-5-Ethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol CAS No. 1383456-79-8

2-{[(2,5-Dichlorophenyl)methyl]sulfanyl}-5-Ethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol

Cat. No. B2987570
CAS RN: 1383456-79-8
M. Wt: 355.24
InChI Key: DBJRGMHDXAPFAS-UHFFFAOYSA-N
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Description

The compound “2-{[(2,5-Dichlorophenyl)methyl]sulfanyl}-5-Ethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol” is a unique heterocyclic compound . It is found in the structure of Human Dihydroorotate Dehydrogenase with a Bound Inhibitor . This compound is part of a larger class of compounds known as 1,2,4-triazolo[1,5-a]pyrimidines .

Scientific Research Applications

Antimalarial Activity

2-{[(2,5-Dichlorophenyl)methyl]sulfanyl}-5-Ethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol and its derivatives have been studied for their potential antimalarial effects. Research conducted by Werbel, Elslager, and Chu (1973) on similar triazolo[1,5-a]pyrimidines revealed that these compounds possess antimalarial activity against P. berghei in mice. This indicates the potential of these compounds in the development of antimalarial drugs (Werbel, Elslager, & Chu, 1973).

Synthesis in Supercritical Carbon Dioxide

Baklykov et al. (2019) reported the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in the synthesis of the antiviral drug Triazid®, under solvent-free conditions using supercritical carbon dioxide. This provides a potential environmentally friendly synthesis method for related compounds (Baklykov et al., 2019).

Coordination Complexes and Antioxidant Activity

A study by Chkirate et al. (2020) on Cu(II) coordination complexes using a related triazolo[1,5-a]pyrimidine showed the formation of polymorphs with antioxidant properties. This research opens possibilities for the use of such compounds in the development of antioxidant agents (Chkirate et al., 2020).

Antiasthma Agents

Medwid et al. (1990) researched 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which are structurally related to 2-{[(2,5-Dichlorophenyl)methyl]sulfanyl}-5-Ethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol, and found them to be active as mediator release inhibitors, suggesting their potential as antiasthma agents (Medwid et al., 1990).

DFT/B3LYP and Molecular Docking Analyses

Sert et al. (2020) conducted a comprehensive study involving DFT/B3LYP and molecular docking analyses on ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, which is structurally similar to the compound . Their research suggests the potential of such compounds in cancer treatment due to their binding energy and ability to adhere to the active sites of proteins (Sert et al., 2020).

properties

IUPAC Name

2-[(2,5-dichlorophenyl)methylsulfanyl]-5-ethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4OS/c1-2-10-6-12(21)20-13(17-10)18-14(19-20)22-7-8-5-9(15)3-4-11(8)16/h3-6H,2,7H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJRGMHDXAPFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N2C(=N1)N=C(N2)SCC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2,5-Dichlorophenyl)methyl]sulfanyl}-5-Ethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol

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